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Compound of Interest

Diethyl 4-
Compound Name:
Methoxyphenylphosphonate

Cat. No.: B1349408

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core aspects of Diethyl 4-
Methoxyphenylphosphonate, a significant organophosphorus compound. It covers its
historical background, synthesis, characterization, and key applications, providing a
comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Discovery and Historical Background

The discovery of Diethyl 4-Methoxyphenylphosphonate is intrinsically linked to the
development of organophosphorus chemistry, a field that gained significant momentum in the
late 19th and early 20th centuries. The foundational reaction for the synthesis of phosphonates,
the Michaelis-Arbuzov reaction, was first reported by German chemist August Michaelis in 1898
and later extensively explored by the Russian chemist Aleksandr Arbuzov.[1][2] This reaction,
which involves the reaction of a trialkyl phosphite with an alkyl or aryl halide, provided a
versatile method for forming the crucial carbon-phosphorus bond, paving the way for the
synthesis of a vast array of phosphonate compounds, including Diethyl 4-
Methoxyphenylphosphonate.

While a definitive first synthesis of Diethyl 4-Methoxyphenylphosphonate is not readily
available in seminal publications, its preparation is a classic example of the Michaelis-Arbuzov
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reaction applied to an aryl halide. The development of various synthetic methodologies for aryl

phosphonates over the years, including palladium-catalyzed cross-coupling reactions and,

more recently, photocatalytic methods, has further refined the synthesis of this and related

compounds.[3][4]

Physicochemical and Spectroscopic Data

A comprehensive summary of the physical and spectroscopic data for Diethyl 4-

Methoxyphenylphosphonate is presented below. This data is essential for its identification,

characterization, and use in synthetic applications.

Property Value Reference
Chemical Formula C11H1704P [5]
Molecular Weight 244.23 g/mol [5]
CAS Number 3762-33-2 [5]
Colorless to almost colorless
Appearance o [5]
clear liquid
Purity >97.0% (GC) [5]
Not explicitly reported for this
Boiling Point isomer; related benzyl isomer:
155 °C/0.5 mmHg
Not explicitly reported for this
Density isomer; related benzyl isomer:

1.132 g/mL at 25 °C

Refractive Index

Not explicitly reported for this

isomer; related benzyl isomer:

n20/D 1.504

Table 1: Physicochemical Properties of Diethyl 4-Methoxyphenylphosphonate
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Spectrum Type Key Peaks/Shifts (6 in ppm, J in Hz)

0 7.70 (dd, J = 13.3, 8.6 Hz, 2H, Ar-H ortho to
P), 6.93 (d, J = 8.8 Hz, 2H, Ar-H meta to P),
4.19 - 4.05 (m, 4H, OCH2CHs), 3.85 (s, 3H,
OCHs), 1.34 (t, J = 7.1 Hz, 6H, OCH2CHs)

1H NMR (CDCls)

5 162.8 (d, J = 3.4 Hz), 133.7 (d, J = 11.3 Hz),
13C NMR (CDCls) 119.5 (d, J = 194.8 Hz), 113.9 (d, J = 16.0 Hz),
61.8 (d, J = 5.4 Hz), 55.4, 16.3 (d, J = 6.5 Hz)

3P NMR (CDCls) 519.6

Key absorptions expected around: 3050-3000
(Ar C-H stretch), 2980-2850 (Alkyl C-H stretch),
1600, 1500 (Ar C=C stretch), 1250 (P=0

IR (KBr, cm™1) stretch), 1050-1020 (P-O-C stretch), 1180 (C-O-
C stretch). (Note: A specific spectrum for this
compound was not found in the search results;

these are expected values.)

Key fragments expected: m/z 244 (M*), 215 (M+

- C2Hs), 187 (M* - C2Hs0), 139 (M* - P(O)
Mass Spec. (El) (OEt)2). (Note: A specific spectrum for this

compound was not found in the search results;

these are predicted fragments.)

Table 2: Spectroscopic Data for Diethyl 4-Methoxyphenylphosphonate

Experimental Protocols

The synthesis of Diethyl 4-Methoxyphenylphosphonate and its subsequent use in olefination
reactions are cornerstone experimental procedures in organic synthesis.

Synthesis of Diethyl 4-Methoxyphenylphosphonate via
the Michaelis-Arbuzov Reaction

This protocol describes a general procedure for the synthesis of aryl phosphonates based on
the well-established Michaelis-Arbuzov reaction.
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Materials:

¢ 4-Bromoanisole (or 4-lodoanisole)

o Triethyl phosphite

e Anhydrous Toluene (or other high-boiling solvent)

» Nitrogen or Argon gas supply

o Standard glassware for inert atmosphere reactions (Schlenk line or equivalent)

e Heating mantle and temperature controller

« Distillation apparatus

Procedure:

e Set up a round-bottom flask equipped with a reflux condenser and a nitrogen/argon inlet.
o Charge the flask with 4-bromoanisole (1.0 eq) and triethyl phosphite (1.1 - 1.5 eq).
e Flush the system with inert gas.

» Heat the reaction mixture to reflux (typically 120-160 °C) under an inert atmosphere.[1] The
reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for
the disappearance of the starting material.

 After the reaction is complete (typically several hours), cool the mixture to room temperature.

e The crude product is purified by vacuum distillation to remove unreacted starting materials
and byproducts, yielding Diethyl 4-Methoxyphenylphosphonate as a colorless oil.

Application in the Horner-Wadsworth-Emmons Reaction

Diethyl 4-Methoxyphenylphosphonate is a key reagent in the Horner-Wadsworth-Emmons
(HWE) reaction for the synthesis of alkenes, particularly stilbene derivatives. This protocol
outlines a general procedure for this olefination.
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Materials:

Diethyl 4-Methoxyphenylphosphonate
An appropriate aldehyde or ketone (e.g., benzaldehyde)

A strong base (e.g., sodium hydride (NaH), sodium ethoxide (NaOEt), or potassium tert-
butoxide (t-BuOK))

Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))
Standard glassware for anhydrous reactions

Quenching solution (e.g., saturated aqueous ammonium chloride)

Extraction solvent (e.g., ethyl acetate)

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend sodium
hydride (1.1 eq) in anhydrous THF.

Cool the suspension to 0 °C in an ice bath.

Slowly add a solution of Diethyl 4-Methoxyphenylphosphonate (1.0 eq) in anhydrous THF
to the suspension.

Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature until the
evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.

Cool the resulting solution back to 0 °C.
Add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise.
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
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o Extract the aqueous layer with ethyl acetate.
o Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
 Filter and concentrate the solvent under reduced pressure.

e The crude product is purified by column chromatography on silica gel to afford the desired
alkene.

Reaction Mechanisms and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction
mechanisms involving Diethyl 4-Methoxyphenylphosphonate.

Triethyl phosphite + 4-Haloanisole SN2 Attack Phosphonium Salt Intermediate Dealkylation (SN2, Diethyl 4-Methoxyphenylphosphonate + Ethyl Halide

Click to download full resolution via product page

Caption: Mechanism of the Michaelis-Arbuzov Reaction.
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Caption: Horner-Wadsworth-Emmons Reaction Pathway.

This technical guide provides a foundational understanding of Diethyl 4-
Methoxyphenylphosphonate, from its historical roots in the pioneering work of Michaelis and
Arbuzov to its practical application in modern organic synthesis. The provided data and
protocols serve as a valuable resource for researchers engaged in the synthesis and utilization
of this versatile phosphonate reagent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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